Fluoro(phenylthio)acetonitrile

Übersicht

Beschreibung

Fluoro(phenylthio)acetonitrile is a compound that can be associated with various chemical reactions and properties, particularly in the context of electrochemical processes and polymerization. The studies related to this compound often explore its synthesis, molecular structure, and potential applications in different fields, such as materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to fluoro(phenylthio)acetonitrile, such as methyl(phenylthio)acetate, can be achieved through electrochemical methods. For instance, electrochemical fluorination using tetrabutylammonium fluoride (TBAF) in acetonitrile has been shown to be an effective method for introducing fluorine atoms into the molecule . The process parameters, such as oxidation potential, time, temperature, and the concentration of TBAF and triflic acid, are crucial for the efficiency of fluorination. Optimal conditions have been established to achieve significant yields of the mono-fluorinated product .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been characterized using various spectroscopic techniques and X-ray crystallography. These compounds often crystallize in specific space groups and their structures can be solved using single-crystal X-ray diffraction data . Theoretical calculations, such as DFT, can complement experimental observations to provide a comprehensive understanding of the equilibrium geometry and spectral features of these molecules .

Chemical Reactions Analysis

Fluoro(phenylthio)acetonitrile and its derivatives participate in various chemical reactions. For example, the electrochemical oxidation of p-fluoroanisole in acetonitrile can lead to the formation of poly(paraphenylene) type polymers through coupling reactions of cation radicals . Similarly, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile can result in cleavage of carbon-sulphur and carbon-fluorine bonds, yielding different products depending on the presence of proton donors .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro(phenylthio)acetonitrile derivatives are diverse and can be tailored through different synthetic approaches. For instance, the electropolymerization of thiophene in acetonitrile containing fluorosulfonic acid leads to self-doped conducting polythiophene films with varying solubility and conductivity based on the degree of sulfonation . Additionally, the photoluminescent properties of polymers derived from p-fluoroanisole have been observed, with emissions in the near-infrared region . The microwave spectrum of fluoro-acetonitrile itself has been studied, revealing structural details and dipole moments that are useful for understanding its behavior in various environments .

Wissenschaftliche Forschungsanwendungen

Use in Chemistry

Fluoro(phenylthio)acetonitrile is a chemical compound used in various applications within the field of chemistry .

Application Summary

This compound is often used in the synthesis of other chemical compounds due to its unique properties .

Use in Chromatography

Fluoro(phenylthio)acetonitrile may also have applications in the field of chromatography .

Application Summary

In chromatography, different types of stationary phases are used to separate mixtures. Fluorinated-phenyl phases, which could potentially include Fluoro(phenylthio)acetonitrile, are sometimes used due to their unique selectivity .

Methods of Application

In this context, Fluoro(phenylthio)acetonitrile would be used as part of the stationary phase in a chromatography column. The mixture to be separated would be passed through the column, and the different components would interact differently with the stationary phase, leading to their separation .

Use in Proteomics Research

Fluoro(phenylthio)acetonitrile is used in proteomics research .

Application Summary

In proteomics, researchers study proteins on a large scale. Fluoro(phenylthio)acetonitrile could be used in various ways in this field, such as in the synthesis of peptides or other protein-related compounds .

Use in Electric Double-Layer Capacitors

Fluoroacetonitrile, a similar compound to Fluoro(phenylthio)acetonitrile, has been studied for its application to electric double-layer capacitors .

Application Summary

Electric double-layer capacitors (EDLCs) are energy storage devices. Fluoroacetonitrile has been studied as a potential solvent for EDLCs .

Methods of Application

In this context, Fluoroacetonitrile would be used as a solvent in the EDLCs. The performance of the EDLCs can be improved by using Fluoroacetonitrile as an alternative solvent .

Use in Biochemical Research

Fluoro(phenylthio)acetonitrile is used in biochemical research .

Application Summary

In biochemical research, this compound could be used in various ways, such as in the synthesis of bioactive molecules .

Use in Material Science

Fluoro(phenylthio)acetonitrile could potentially be used in the field of material science .

Application Summary

In material science, this compound could be used in the synthesis of new materials with unique properties .

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of Fluoro(phenylthio)acetonitrile involve the development of safer and more efficient methods for its synthesis and use in various chemical reactions . The selective electrochemical fluorination of organic molecules, including Fluoro(phenylthio)acetonitrile, is a promising area of research .

Eigenschaften

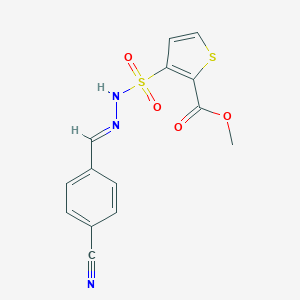

IUPAC Name |

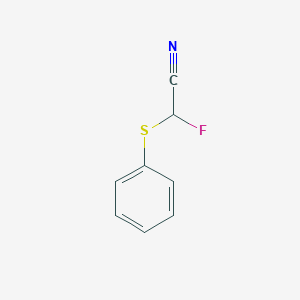

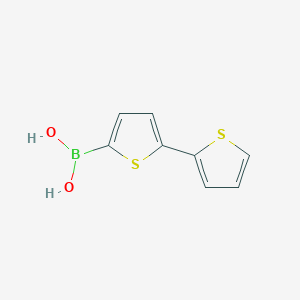

2-fluoro-2-phenylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSBCYZRBSCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576064 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro(phenylthio)acetonitrile | |

CAS RN |

130612-84-9 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(phenylthio)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

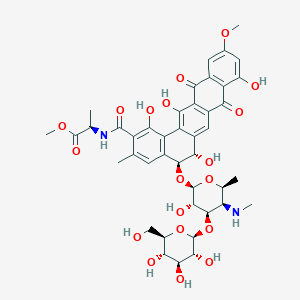

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

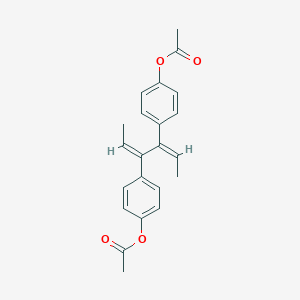

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)